2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid
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Overview
Description
2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid is a complex organic compound with the molecular formula C12H13N3O6 It is a derivative of oxazolo[5,4-d]pyrimidine, a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the condensation of oxazole derivatives leading to fused pyrimidine rings . The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with nucleic acid synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Pyrimidine derivatives: These compounds are widely studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused oxazole-pyrimidine ring system and the presence of an ethoxycarbonyl group make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H13N3O6 |
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Molecular Weight |
295.25 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)butanoic acid |
InChI |
InChI=1S/C12H13N3O6/c1-3-6(11(17)18)15-5-13-9-7(10(15)16)8(14-21-9)12(19)20-4-2/h5-6H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
QMKIZGLJKJCRMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=NO2)C(=O)OCC |
Origin of Product |
United States |
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